Cas no 27599-63-9 (5(6)-Aminofluorescein)

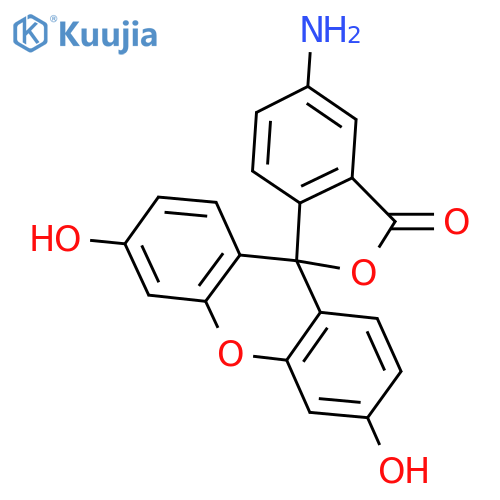

5(6)-Aminofluorescein structure

商品名:5(6)-Aminofluorescein

5(6)-Aminofluorescein 化学的及び物理的性質

名前と識別子

-

- 5(6)-Aminofluorescein

- 5-Aminofluorescein

- Fluoresceinamine

- FLUORESCEINAMINE, MIXTUREOFISOMERS,(AMINOFLUORESCEIN)

- 1-AMINOFLUORESCEIN

- 1-FLUORESCEINAMINE

- 4-AMINOFLUORESCEIN

- 4-AMINOFLUORESCEIN ISOMER I

- 5(6)-AFM

- AMINOFLUORESCEIN

- FLUORESCEINAMINE ISOMER I

- Fluoresceinamine mixed isomers

- FLUORESCEINAMINE,ISOMER 1

- Fluorescein,5(or 6)-amino- (8CI)

- Fluorescein, amino- (6CI,7CI)

- Fluorescein amine

- Fluoresceinamine, isomer I

- Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5-amino-3',6'-dihydroxy-

- 5(6)-Aminofluorescein (Mixture of isomers)

- Fluoresceinamine isomer I, pure

- 5-amino-3',6'-dihydroxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one

- 5-AMINO-3',6'-DIHYDROXY-3H-SPIRO[2-BENZOFURAN-1,9'-XANTHENE]-3-ONE

- Fluoresceinamine-I

- Spiro(isobenzofuran-1(3

- FLUORESCEINAMINE, ISOMER 1

- 5-AMINO-3',6'-DIHYDROXYSPIRO[ISOBENZOFURAN-1(3H),9'-(9H)XANTHEN]-3-ONE

- 5-AMINOFLUORESCEIN ISOMER I

-

- MDL: MFCD00133331

- インチ: 1S/C20H13NO5/c21-10-1-4-14-13(7-10)19(24)26-20(14)15-5-2-11(22)8-17(15)25-18-9-12(23)3-6-16(18)20/h1-9,22-23H,21H2

- InChIKey: GZAJOEGTZDUSKS-UHFFFAOYSA-N

- ほほえんだ: C12(OC(=O)C3C=C(N)C=CC1=3)C1C=CC(O)=CC=1OC1C=C(O)C=CC2=1

計算された属性

- せいみつぶんしりょう: 347.07900

- どういたいしつりょう: 347.079

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 26

- 回転可能化学結合数: 0

- 複雑さ: 557

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 102

じっけんとくせい

- 色と性状: 赤褐色粉末

- 密度みつど: 1.64

- ゆうかいてん: 223 °C (dec.)(lit.)

- ふってん: 695.3ºC at 760 mmHg

- フラッシュポイント: 695.3 °C at 760 mmHg

- ようかいど: 可溶于DMSO(稍微加热)、甲醇(非常轻微)

- PSA: 102.01000

- LogP: 3.82920

5(6)-Aminofluorescein セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- WGKドイツ:3

- 危険カテゴリコード: 22-36/37/38

- セキュリティの説明: S26

- 福カードFコード:10

-

危険物標識:

- セキュリティ用語:26

- リスク用語:R22

- ちょぞうじょうけん:4°C, protect from light

5(6)-Aminofluorescein 税関データ

- 税関コード:29321900

5(6)-Aminofluorescein 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | 299866-1G |

5(6)-Aminofluorescein, 98% |

27599-63-9 | 98% | 1G |

¥ 595 | 2022-04-26 | |

| MedChemExpress | HY-D0029-10mM*1 mL in DMSO |

5(6)-Aminofluorescein |

27599-63-9 | 98.09% | 10mM*1 mL in DMSO |

¥545 | 2024-05-25 | |

| abcr | AB470784-10g |

5(6)-Aminofluorescein (Mixture of isomers), min. 95%; . |

27599-63-9 | 10g |

€625.90 | 2025-02-20 | ||

| ChemScence | CS-3858-1g |

5(6)-Aminofluorescein |

27599-63-9 | 98.01% | 1g |

$132.0 | 2022-04-27 | |

| TRC | F537558-1g |

Fluoresceinamine |

27599-63-9 | 1g |

$121.00 | 2023-05-18 | ||

| Chemenu | CM117115-5g |

5(6)-Aminofluorescein |

27599-63-9 | 95% | 5g |

$293 | 2024-07-28 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022687-1g |

5(6)-Aminofluorescein |

27599-63-9 | 98% +(mix) | 1g |

¥530 | 2023-09-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-ZI784-200mg |

5(6)-Aminofluorescein |

27599-63-9 | ,>94%(HPLC) | 200mg |

¥256.4 | 2023-08-31 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A800609-1g |

5(6)-Aminofluorescein |

27599-63-9 | ,>94%(HPLC) | 1g |

¥884.00 | 2022-09-29 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-ZI784-200mg |

5(6)-Aminofluorescein |

27599-63-9 | ,>94%(HPLC) | 200mg |

¥362.0 | 2022-09-28 |

5(6)-Aminofluorescein 関連文献

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

27599-63-9 (5(6)-Aminofluorescein) 関連製品

- 205391-01-1(DAF-2)

- 3326-34-9(5-Aminofluorescein)

- 51649-83-3(6-Aminofluorescein)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:27599-63-9)5(6)-Aminofluorescein

清らかである:99%

はかる:5g

価格 ($):277.0